3-azatricyclo[4.2.1.0,2,5]nonane
Overview
Description
3-azatricyclo[4.2.1.0,2,5]nonane is a bicyclic amine with a unique tricyclic structure. It is known for its rigid and compact molecular framework, which makes it an interesting subject of study in various fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azatricyclo[4.2.1.0,2,5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable amine precursor in the presence of a strong base. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-azatricyclo[4.2.1.0,2,5]nonane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
3-azatricyclo[4.2.1.0,2,5]nonane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-azatricyclo[4.2.1.0,2,5]nonane involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into particular binding sites, influencing the activity of enzymes, receptors, or other biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3,7-diazabicyclo[3.3.1]nonane: Another bicyclic amine with a similar structure but different ring fusion.
2-azabicyclo[2.2.1]heptane: A smaller bicyclic amine with a different ring system.
1-azabicyclo[2.2.2]octane: A bicyclic amine with a different nitrogen placement in the ring system.
Uniqueness
3-azatricyclo[4.2.1.0,2,5]nonane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its rigidity and compactness make it a valuable compound for studying molecular interactions and developing new materials and drugs .
Properties
IUPAC Name |
3-azatricyclo[4.2.1.02,5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-6-3-5(1)7-4-9-8(6)7/h5-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYDSCCMFGGJQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2NC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3927-46-6 | |
Record name | 3-azatricyclo[4.2.1.0,2,5]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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